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Compound of Interest

Compound Name: Pulrodemstat besilate

Cat. No.: B606533

A Comparative Analysis of LSD1 Inhibitors:
Pulrodemstat Besilate vs. ladademstat

A deep dive into the preclinical and clinical data of two leading lysine-specific demethylase 1
(LSD1) inhibitors, offering a head-to-head comparison for researchers and drug development
professionals.

Lysine-specific demethylase 1 (LSD1), a flavin-dependent monoamine oxidase, has emerged
as a critical epigenetic regulator implicated in the pathogenesis of various cancers, including
acute myeloid leukemia (AML) and small cell lung cancer (SCLC). Its role in maintaining a
stem-like state and blocking cellular differentiation in cancer cells has made it a prime
therapeutic target. This guide provides a comparative analysis of two clinical-stage LSD1
inhibitors, Pulrodemstat besilate (CC-90011) and ladademstat (ORY-1001), summarizing their
mechanisms of action, preclinical and clinical data, and the experimental methodologies used
for their evaluation.

At a Glance: Key Differences
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Feature

Pulrodemstat Besilate (CC-
90011)

ladademstat (ORY-1001)

Mechanism of Action

Reversible, non-covalent

inhibitor

Irreversible, covalent inhibitor

Binding Target

Binds to the active site of
LSD1

Forms a covalent adduct with
the FAD cofactor in the active
site of LSD1[1]

Company

Celgene (a Bristol Myers

Squibb Company)

Oryzon Genomics

Preclinical Data: A Comparative Overview

Both Pulrodemstat and ladademstat have demonstrated potent anti-tumor activity in preclinical

models across a range of hematological and solid tumors. The following tables summarize key

in vitro and in vivo data.

. | Effi

Parameter

Pulrodemstat Besilate (CC-
90011)

ladademstat (ORY-1001)

LSD1 Enzymatic Inhibition
(IC50)

0.25 nM[2]

Sub-nanomolar

AML Cell Line Proliferation
(EC50)

Kasumi-1: 2 nM[2]

Induces differentiation at < 1
nM in AML cell lines[3]

SCLC Cell Line Proliferation
(EC50)

H1417: 6 nM[2]

Effective in SCLC models

Differentiation Induction

THP-1 (AML): EC50 of 7 nM
for CD11b induction[2]

Potent inducer of
monocyte/macrophage
differentiation gene signature
in AML cell lines[3]

In Vivo Antitumor Activity
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Cancer Model

Dosing
Regimen
(Pulrodemstat)

Outcome
(Pulrodemstat)

Dosing
Regimen
(ladademstat)

Outcome
(ladademstat)

Tumor growth

SCLC Patient- 5 mg/kg, oral, o Promising
) ) inhibition of 78% N ) o
Derived daily for 30 ] Not specified antitumor activity
with no body o
Xenograft (PDX) days[2] ] in vivo[3]
weight loss[2]
Reduction of
tumor growth
. » N correlates with
AML Xenograft Not specified Not specified Not specified

induction of
differentiation

biomarkers|[3]

Clinical Data: Summary of Key Trials

Both inhibitors have undergone extensive clinical evaluation, demonstrating promising efficacy

and manageable safety profiles in various cancer indications.

Pulrodemstat Besilate (NCT02875223)

This Phase 1 study evaluated Pulrodemstat in patients with advanced solid tumors and

relapsed/refractory non-Hodgkin's lymphoma.
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Parameter

Result

Recommended Phase 2 Dose (RP2D)

60 mg once per week[4]

Maximum Tolerated Dose (MTD)

80 mg once per week[4]

Key Efficacy Outcomes

- One complete response in a patient with
relapsed/refractory marginal zone lymphoma
(ongoing at cycle 58)[5][€].- Stable disease for =
6 months in 8 patients with neuroendocrine
tumors/carcinomasl4].- Clinical benefit rate (CR
+ PR + durable SD = 4 months) was

observed[7].

Most Common Treatment-Related Adverse

Event

Thrombocytopenia (manageable with dose
modifications)[4][5][6]

ladademstat (ALICE Trial - Phase lla)

This trial investigated ladademstat in combination with azacitidine in elderly, unfit patients with

newly diagnosed AML.

Parameter

Result

Objective Response Rate (ORR)

81% (22 of 27 evaluable patients)[1][8]

Complete Remission (CR/CRi)

64% of responders (14 patients)[8]

Duration of Response

68% of CR/CRIi lasting more than 6 months;

longest remission > 3 years[8]

Safety Profile

Manageable, with the most frequent treatment-
related adverse events being platelet and

neutrophil count decreases[9]

Mechanism of Action and Signaling Pathways

LSD1 inhibition by both Pulrodemstat and ladademstat leads to the re-expression of silenced
tumor suppressor genes and the induction of cellular differentiation. However, their distinct
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binding mechanisms (reversible vs. irreversible) may influence their downstream effects and

clinical profiles.

Pulrodemstat: Reversible Inhibition and Downstream
Effects

Pulrodemstat's reversible binding to LSD1 leads to an increase in H3K4me2 and H3K9me2,
altering gene expression. In head and neck squamous cell carcinoma (HNSCC), Pulrodemstat
has been shown to suppress tumor growth by triggering apoptosis and is associated with the
regulation of genes involved in proliferation, DNA repair, and DNA replication.[10]
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i
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Pulrodemstat's proposed mechanism of action.

ladademstat: Irreversible Inhibition and Scaffolding
Disruption

ladademstat's covalent binding to the FAD cofactor not only inhibits LSD1's demethylase
activity but also disrupts its scaffolding function.[1] This is particularly relevant in AML, where
LSD1's interaction with the transcription factor GFI-1 is crucial for the leukemic program. By
sterically hindering this interaction, ladademstat forces differentiation of leukemic blasts.[1] In

SCLC, ladademstat impairs the binding of LSD1 to INSM1, leading to the restoration of
NOTCH1 and HES1 expression and the reduction of pro-tumorigenic ASCL1 and NEURODL1.

[1]
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ladademstat's dual mechanism in AML and SCLC.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental
findings. Below are representative protocols for key assays used in the evaluation of LSD1
inhibitors.

LSD1 Enzymatic Inhibition Assay (Peroxidase-Coupled)

This assay measures the ability of a compound to inhibit the demethylase activity of purified
LSD1 enzyme.

» Reagent Preparation:
o Assay Buffer: 50 mM Tris-HCI (pH 7.4), 50 mM NaCl, 1 mM DTT.
o LSD1 Enzyme: Recombinant human LSD1 diluted in assay buffer.

o Substrate: Di-methylated histone H3 peptide (e.g., H3K4me2).
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o Detection Reagents: Horseradish peroxidase (HRP) and a suitable chromogenic or
fluorogenic substrate (e.g., Amplex Red).

o Assay Procedure:

o Incubate the LSD1 enzyme with varying concentrations of the inhibitor (Pulrodemstat or
ladademstat) in the assay buffer.

o Initiate the reaction by adding the H3K4me2 peptide substrate and the FAD cofactor.
o The demethylation reaction produces hydrogen peroxide (H202).

o HRP, in the presence of its substrate, uses the H202 to generate a detectable signal
(colorimetric or fluorescent).

o Measure the signal using a microplate reader.
o Data Analysis:

o Calculate the percent inhibition at each inhibitor concentration relative to a no-inhibitor
control.

o Determine the ICso value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of the inhibitors on the metabolic activity of cancer
cells, which is an indicator of cell viability.

e Cell Culture and Treatment:

o Seed cancer cells (e.g., AML or SCLC cell lines) in a 96-well plate and allow them to
adhere overnight.

o Treat the cells with a range of concentrations of Pulrodemstat or ladademstat. Include a
vehicle-only control.

o Incubate for a specified period (e.g., 72 hours).
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e MTT Incubation:

o Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each
well.

o Incubate to allow viable cells to reduce the yellow MTT to a purple formazan product.
e Formazan Solubilization and Measurement:

o Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the
formazan crystals.

o Measure the absorbance at a wavelength of approximately 570 nm using a microplate
reader.

o Data Analysis:

o Calculate the percentage of cell viability at each inhibitor concentration relative to the
vehicle control.

o Determine the ECso or ICso value from the dose-response curve.

Tumor Xenograft Study

This in vivo assay evaluates the anti-tumor efficacy of the LSD1 inhibitors in an animal model.
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A typical workflow for a preclinical tumor xenograft study.
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o Cell Implantation: Human cancer cells are implanted subcutaneously into
immunocompromised mice.

e Tumor Development: Tumors are allowed to grow to a palpable size.

e Treatment Administration: Mice are randomized into treatment groups and receive daily oral
doses of either the vehicle control, Pulrodemstat, or ladademstat.

e Monitoring: Tumor volume and mouse body weight are measured regularly.

o Endpoint and Analysis: At the end of the study, tumors are excised, and tumor growth
inhibition is calculated. Tissues may be further analyzed for pharmacodynamic markers.

Conclusion

Both Pulrodemstat besilate and ladademstat are potent LSD1 inhibitors with compelling
preclinical and clinical data supporting their continued development as cancer therapeutics.
The key distinction lies in their mechanism of action, with Pulrodemstat being a reversible
inhibitor and ladademstat acting irreversibly and disrupting protein-protein interactions. This
fundamental difference may translate into distinct efficacy and safety profiles in various cancer
contexts. The choice between these agents for future clinical development and therapeutic
application will likely depend on the specific cancer type, the underlying molecular drivers, and
the desired therapeutic window. Further head-to-head comparative studies under identical
experimental conditions would be invaluable in elucidating the nuanced differences between
these two promising epigenetic drugs.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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